1-(2-Iodophenyl)cyclopropane-1-carboxylic acid CAS 124276-93-3 properties
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid CAS 124276-93-3 properties
CAS 124276-93-3: A Strategic Scaffold for Conformationally Restricted Pharmacophores
Abstract
1-(2-Iodophenyl)cyclopropane-1-carboxylic acid (CAS 124276-93-3) represents a high-value molecular building block in modern medicinal chemistry. Characterized by a gem-disubstituted cyclopropane ring, this scaffold serves as a conformationally restricted isostere of phenylacetic acid. Its unique structural features—specifically the ortho-iodo substituent—provide a dual-modality platform: it functions both as a steric lock to enforce bio-active conformations and as a versatile handle for palladium-catalyzed cross-coupling or intramolecular cyclization. This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound in drug discovery, specifically for kinase inhibitors and GPCR modulators.
Chemical Identity & Physicochemical Properties
The gem-disubstituted cyclopropane moiety introduces significant "Thorpe-Ingold" effects, altering the bond angles and restricting the rotation of the phenyl ring relative to the carboxylate. This pre-organization is critical for binding affinity in sterically demanding active sites.
| Property | Data | Note |
| Chemical Name | 1-(2-Iodophenyl)cyclopropane-1-carboxylic acid | |
| CAS Number | 124276-93-3 | |
| Molecular Formula | C₁₀H₉IO₂ | |
| Molecular Weight | 288.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 115–118 °C | Typical range for pure intermediate |
| Predicted LogP | 2.85 ± 0.3 | Moderate lipophilicity |
| pKa (Acid) | 4.2 ± 0.1 | Slightly stronger than phenylacetic acid due to ring strain |
| H-Bond Donors | 1 | Carboxylic acid -OH |
| H-Bond Acceptors | 2 | Carbonyl and hydroxyl oxygen |
| Rotatable Bonds | 2 | C(aryl)-C(cyclopropyl) and C(cyclopropyl)-COOH |
Synthesis & Manufacturing Methodology
The synthesis of CAS 124276-93-3 requires precise control over the dialkylation step to prevent mono-alkylation byproducts or polymerization. The most robust industrial route utilizes 2-iodophenylacetonitrile as the precursor, leveraging the acidity of the benzylic protons.
Core Synthetic Pathway (Nitrile Alkylation Route)
Step 1: Dialkylation (Cyclopropanation)
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Precursor: 2-Iodophenylacetonitrile.
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Reagents: 1,2-Dibromoethane (1.2 equiv), 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst (PTC).
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Conditions: The reaction is biphasic.[1] The PTC transports hydroxide ions into the organic phase, deprotonating the alpha-carbon. The resulting carbanion attacks 1,2-dibromoethane sequentially to close the ring.
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Critical Control Point: Temperature must be maintained <50°C to avoid hydrolysis of the nitrile before cyclization.
Step 2: Hydrolysis
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Reagents: KOH in Ethylene Glycol or H₂SO₄/Acetic Acid.
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Conditions: Reflux at 140°C. The sterically hindered nitrile requires harsh conditions to hydrolyze to the carboxylic acid.
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Purification: Acid-base extraction removes neutral impurities (unreacted nitrile), followed by recrystallization from Toluene/Heptane.
Visualizing the Synthesis Logic
Figure 1: Phase-transfer catalyzed synthesis of CAS 124276-93-3 via the nitrile route.
Reactivity & Synthetic Utility[3][4]
The value of CAS 124276-93-3 lies in its orthogonal reactivity . The molecule possesses two distinct reaction centers that can be manipulated independently.
A. The Ortho-Iodo Handle (Cross-Coupling)
The iodine atom at the ortho position is highly reactive toward oxidative addition by Palladium(0), but the adjacent cyclopropane ring introduces steric bulk.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems. Note: High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) are often required due to steric hindrance.
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Intramolecular Heck Reaction: This is the most powerful application. The palladium species can insert into the C-I bond and cyclize onto a pendant alkene attached to the acid, forming spiro-indane or dihydroindenone systems.
B. The Carboxylic Acid (Amide Coupling)
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Amide Formation: Standard coupling reagents (HATU, EDC/HOBt) work well, but the reaction rate is slower than phenylacetic acid due to the gem-disubstitution.
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Curtius Rearrangement: Can be converted to the isocyanate and subsequently the amine (1-(2-iodophenyl)cyclopropanamine), a precursor for urea-based kinase inhibitors.
Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold.
Applications in Drug Discovery
Conformational Restriction
In medicinal chemistry, replacing a dimethyl group or a simple methylene linker with a cyclopropane ring restricts the conformational space of the molecule.
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Effect: It locks the phenyl ring and the carboxylic acid (or amide) vectors into a specific angle (approx. 120°).
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Benefit: This reduces the entropic penalty of binding to a protein target, potentially increasing potency by 10-100 fold compared to the flexible analog.
Metabolic Stability
The cyclopropane ring is metabolically robust compared to an isopropyl or ethyl group. It blocks the benzylic position from metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life (
Target Classes
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GPR120 Agonists: Used in metabolic disease (diabetes) research. The acid moiety mimics fatty acids, while the aryl-cyclopropane core provides receptor selectivity.
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Kinase Inhibitors (c-Met, VEGFR): The scaffold serves as a hinge-binder or a linker to the hydrophobic pocket.
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O-Acetylserine Sulfhydrylase Inhibitors: Used in antimicrobial research, where the restricted geometry matches the enzyme active site.
Safety & Handling (MSDS Summary)
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Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319), STOT SE 3 (H335).[3]
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Handling: The compound is an organic acid and an aryl iodide.[4] Avoid contact with strong oxidizers.[5] Light sensitive (iodide degradation); store in amber vials.
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First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][6]
References
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Synthesis of 1-Phenylcyclopropanecarboxylic Acid Derivatives: Journal of Organic Chemistry, Vol. 40, No. 20, 1975, pp. 2969–2970.[7] Link
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Cyclopropanes in Medicinal Chemistry: Journal of Medicinal Chemistry, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", 2016, 59, 19, 8712–8756. Link
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GPR120 Modulators Patent: Cyclopropanecarboxylic Acid GPR120 Modulators, EP3191454B1. Link
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Palladium-Catalyzed Cross-Coupling of Aryl Iodides: Chemical Reviews, 2002, 102, 5, 1359–1470. Link
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Phase Transfer Catalysis in Cyclopropanation: Tetrahedron Letters, Vol 39, Issue 51, 1998, pp 9461-9464. Link
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